Usaramine

Übersicht

Beschreibung

Usaramine is a pyrrolizidine alkaloid, a class of toxic secondary metabolites produced by various plants. Pyrrolizidine alkaloids are known for their hepatotoxicity, pneumotoxicity, cytotoxicity, genotoxicity, and neurotoxicity. This compound is primarily isolated from the seeds of Crotalaria pallida and has demonstrated significant anti-biofilm activity against Staphylococcus epidermidis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of usaramine involves the extraction from plant sources, particularly from the Crotalaria species. The extraction process typically includes:

Solvent Extraction: Using solvents like methanol or ethanol to extract the alkaloids from the plant material.

Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound is not widely established due to its toxic nature. the extraction and purification methods used in research can be scaled up for industrial purposes if needed.

Analyse Chemischer Reaktionen

Types of Reactions: Usaramine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound N-oxide.

Reduction: Reduction reactions can convert this compound N-oxide back to this compound.

Substitution: this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: this compound.

Substitution: Various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Usaramine exhibits significant antimicrobial properties, particularly against biofilm formation by various pathogens.

- Biofilm Inhibition : Research indicates that this compound can reduce biofilm formation by Staphylococcus epidermidis by more than 50% at a concentration of 1 mg/mL without causing bacterial cell death. However, it showed no effect on Pseudomonas aeruginosa biofilm formation . This property positions this compound as a potential candidate for developing new anti-biofilm agents for pharmaceutical and industrial applications.

- Mechanism of Action : The exact mechanism through which this compound inhibits biofilm formation remains unclear; however, its effectiveness suggests a role in disrupting microbial adhesion or signaling pathways critical for biofilm development .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) in vivo.

- Quantification Studies : A UPLC-MS/MS method was developed to quantify this compound in rat plasma, revealing linearity over a range of 2–2,000 ng/mL. The study highlighted significant differences in pharmacokinetic parameters between male and female rats following intravenous and oral administration .

- Sex Differences : After intravenous administration (1 mg/kg), the area under the curve (AUC) for this compound was significantly higher in female rats compared to males (744 ± 122 vs. 363 ± 65 ng/mL*h), indicating potential sex-based differences in metabolism and clearance rates .

Toxicological Considerations

Despite its promising applications, this compound is classified among toxic pyrrolizidine alkaloids (PAs), necessitating careful consideration of its safety profile.

- Toxicity Studies : Research indicates that while this compound possesses antimicrobial properties, it also presents toxicity risks associated with PAs. Studies have shown that N-oxide metabolites of this compound can exert toxicity through biotransformation processes in the intestine and liver .

- Regulatory Concerns : Given the toxic nature of PAs, regulatory scrutiny is essential when considering this compound for therapeutic applications. Understanding its safety profile is critical for its potential use in pharmaceuticals .

Potential Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

Data Summary

Case Studies

- Biofilm Inhibition Study : A study conducted on the effects of this compound against Staphylococcus epidermidis demonstrated a significant reduction in biofilm formation at specific concentrations. This study highlights the compound's potential in developing new antimicrobial therapies aimed at preventing infections associated with biofilms.

- Pharmacokinetic Analysis in Rats : A detailed pharmacokinetic study using UPLC-MS/MS provided insights into the absorption and metabolism of this compound, revealing crucial differences based on sex that could inform dosing strategies in future therapeutic applications.

Wirkmechanismus

Usaramine exerts its effects primarily through its interaction with bacterial biofilms. It inhibits biofilm formation by reducing the adhesion of bacteria to surfaces. The exact molecular targets and pathways involved are not fully understood, but it is believed to interfere with the extracellular polymeric substances that form the biofilm matrix .

Vergleich Mit ähnlichen Verbindungen

Monocrotaline: Another pyrrolizidine alkaloid with similar toxic properties and used in medical research to induce pulmonary hypertension models.

Retrorsine: Known for its hepatotoxic effects and used in studies related to liver toxicity.

Lasiocarpine: Exhibits similar genotoxic and cytotoxic properties.

Uniqueness of Usaramine: this compound is unique due to its significant anti-biofilm activity, which is not commonly observed in other pyrrolizidine alkaloids. This property makes it a promising candidate for developing new anti-biofilm agents for both pharmaceutical and industrial applications .

Biologische Aktivität

Usaramine, a pyrrolizidine alkaloid derived from the seeds of Crotalaria cleomifolia, has garnered attention due to its diverse biological activities and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, pharmacokinetics, and potential therapeutic applications.

This compound is characterized as a pyrrolizidine alkaloid, which are known for their complex structures and significant biological activity. It is primarily isolated from the seeds of Crotalaria cleomifolia, a plant consumed in Madagascar for traditional beverages. The high toxicity associated with these alkaloids necessitates caution in their use and consumption .

Antimicrobial Activity

Antibacterial Effects

This compound exhibits notable antibacterial properties, particularly against Staphylococcus epidermidis and Pseudomonas aeruginosa. Research indicates that this compound can reduce biofilm formation by S. epidermidis by approximately 50% at a concentration of 1 mg/mL without exhibiting bactericidal effects. In contrast, it did not demonstrate significant activity against P. aeruginosa .

Activity Against Trichomonas vaginalis

In addition to its antibacterial properties, this compound has shown potential against the protozoan parasite Trichomonas vaginalis. While monocrotaline, another pyrrolizidine alkaloid, demonstrated significant lethality (70-85% at 1 mg/mL), this compound's specific effects on this organism remain less clear .

Pharmacokinetics

Pharmacokinetic studies in rats have revealed important insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. A validated LC-MS/MS method was developed to quantify both this compound and its N-oxide metabolite (UNO) in rat plasma.

Key Pharmacokinetic Findings

- Intravenous Administration : After administering this compound at 1 mg/kg intravenously:

- Area Under Curve (AUC) for males: 363 ± 65 ng/mL*h

- AUC for females: 744 ± 122 ng/mL*h

- Oral Administration : Following oral administration at 10 mg/kg:

- AUC for males: 1,960 ± 208 ng/mL*h

- AUC for females: 6,073 ± 488 ng/mL*h

- Bioavailability : The oral bioavailability was significantly higher in females (81.7%) compared to males (54.0%) .

Table of Pharmacokinetic Parameters

| Parameter | Male Rats (1 mg/kg IV) | Female Rats (1 mg/kg IV) | Male Rats (10 mg/kg Oral) | Female Rats (10 mg/kg Oral) |

|---|---|---|---|---|

| AUC (ng/mL*h) | 363 ± 65 | 744 ± 122 | 1,960 ± 208 | 6,073 ± 488 |

| Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | N/A | N/A |

| Bioavailability (%) | 54.0 | 81.7 | N/A | N/A |

Case Studies and Implications

Recent studies have highlighted the dual nature of this compound's activity—its potential as an antimicrobial agent coupled with its toxicity profile. One case study noted that while this compound effectively inhibited biofilm formation in certain bacterial strains, the risk associated with its toxicity must be carefully managed in therapeutic contexts .

Furthermore, the sex-based differences observed in pharmacokinetics suggest that dosing regimens may need to be tailored based on gender to optimize therapeutic outcomes while minimizing adverse effects .

Eigenschaften

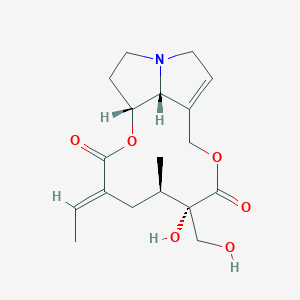

IUPAC Name |

(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJMNZRQJAVDLD-FXGRWVCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020178 | |

| Record name | Mucronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15503-87-4 | |

| Record name | Usaramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15503-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mucronatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015503874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mucronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of usaramine?

A1: this compound is a 12-membered macrocyclic pyrrolizidine alkaloid. It is a geometric isomer of retrorsine, meaning they share the same molecular formula and atom connectivity but differ in the spatial arrangement of their atoms. Specifically, this compound and retrorsine are diastereomers, differing in the configuration around the double bond of their necic acid moiety.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H25NO6, and its molecular weight is 351.4 g/mol. [, , ]

Q3: How can this compound be detected and quantified?

A3: Various analytical techniques are employed to detect and quantify this compound in plant material and biological samples. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies compounds based on their volatility and mass-to-charge ratio. It has been used to identify this compound in Senecio species and differentiate it from other PAs. [, ]

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique offers higher sensitivity and selectivity than GC-MS. It has been employed to quantify this compound and its N-oxide metabolite in rat plasma. [, ]

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method provides even greater resolution and sensitivity, allowing for the determination of this compound pharmacokinetics in rats. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been used to elucidate the structure of this compound and quantify it in mixtures of PAs. [, , ]

Q4: What are the known sources of this compound in nature?

A4: this compound has been found in several plant species, primarily within the Senecio and Crotalaria genera:

- Senecio species: Various Senecio species, including S. vulgaris, S. inaequidens, S. selloi, S. madagascariensis, S. glandulosus, S. anonymus, S. deferens, and S. nevadensis, have been reported to contain this compound. [, , , , , , , ]

- Crotalaria species: this compound was first isolated from the seeds of Crotalaria usaramoensis. [] Other Crotalaria species, such as C. incana, C. brevifolia, and C. cleomifolia, have also been identified as sources of this alkaloid. [, , , ]

Q5: How does this compound exert its toxic effects?

A5: While the precise mechanism of this compound toxicity is still under investigation, it is believed to follow a similar pathway to other hepatotoxic PAs. This involves metabolic activation in the liver, where this compound is converted into reactive pyrrolic metabolites. These metabolites can then bind to cellular macromolecules, such as DNA and proteins, leading to cell damage and ultimately organ dysfunction. [, , ]

Q6: What are the potential long-term health effects of this compound exposure?

A6: Chronic exposure to hepatotoxic PAs, including this compound, has been associated with various adverse health outcomes, including:

- Liver disease: PAs are well-known for their hepatotoxicity, and long-term exposure can lead to liver fibrosis, cirrhosis, and even liver cancer. [, ]

- Pulmonary hypertension: Some PAs have been linked to the development of pulmonary hypertension, a serious condition characterized by high blood pressure in the arteries of the lungs. []

Q7: Are there any potential therapeutic applications for this compound?

A7: While the toxicity of this compound raises concerns, some studies have explored its potential pharmacological properties:

Q8: What are the implications of this compound presence in medicinal plants?

A9: The identification of this compound in medicinal plants, such as Solanecio gigas and Senecio scandens, raises concerns about the safety of using these plants for medicinal purposes. [, ] This emphasizes the need for careful monitoring and regulation of herbal medicines to minimize the risk of PA exposure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.